![molecular formula C15H18O2 B2947722 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one CAS No. 2287330-95-2](/img/structure/B2947722.png)
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one is characterized by a spirocyclic structure and a phenyl group. The InChI code for the compound is 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 110.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Mécanisme D'action
The mechanism of action of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one is not well understood, but it is thought to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to increased feelings of euphoria, energy, and sociability. The compound may also act as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also increases the release of cortisol and other stress hormones, leading to increased feelings of alertness and arousal. This compound has been shown to have both stimulant and hallucinogenic effects, and may cause feelings of euphoria, empathy, and emotional openness.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one has several advantages as a research tool, including its ability to modulate neurotransmitter activity and its potential neuroprotective effects. However, the compound also has several limitations, including its potential for abuse and the difficulty of synthesizing it in a laboratory setting. This compound is also highly regulated and may be difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research involving 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one, including further studies on its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. The compound may also be useful in the development of new antidepressant and anxiolytic medications, and may have applications in the treatment of chronic pain and inflammation. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, which is then reduced to form phenyl-2-propanone (P2P). P2P is then reacted with methylamine to form N-methylamphetamine (methamphetamine), which is then converted to MDMA through a series of chemical reactions. The synthesis of this compound is a complex process that requires specialized equipment and expertise, and is often carried out in clandestine laboratories.
Applications De Recherche Scientifique
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one has a wide range of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. The compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as an antidepressant and anxiolytic, and has been shown to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
1-(phenylmethoxymethyl)spiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14-9-13(15(14)7-4-8-15)11-17-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNUXHIFVAVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2947640.png)
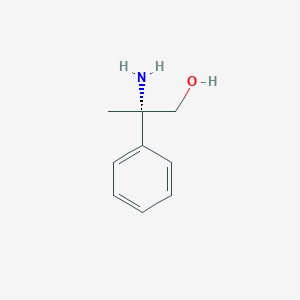
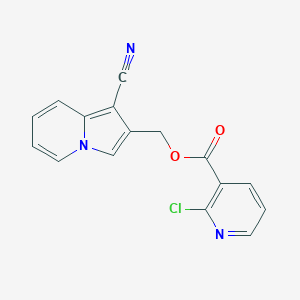
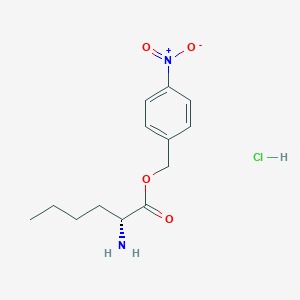
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2947650.png)
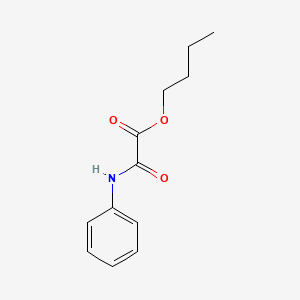
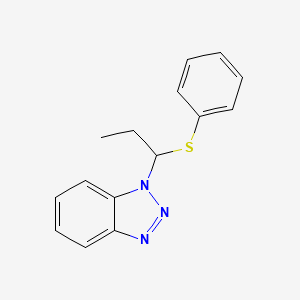
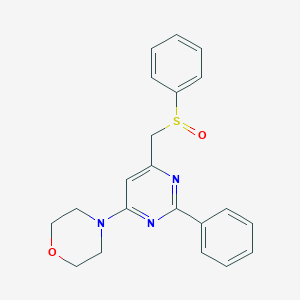

![methyl {8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2947658.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2947659.png)
![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2947660.png)
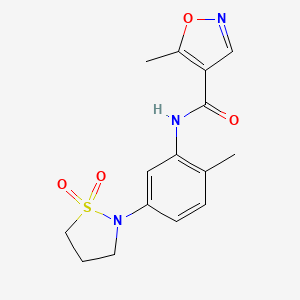
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2947662.png)